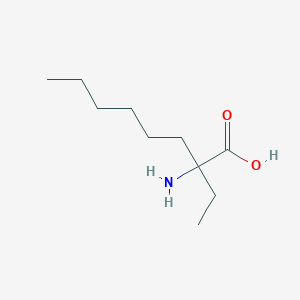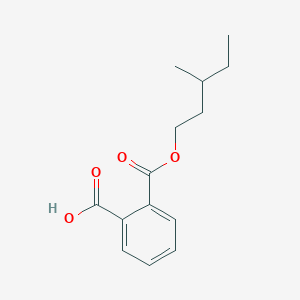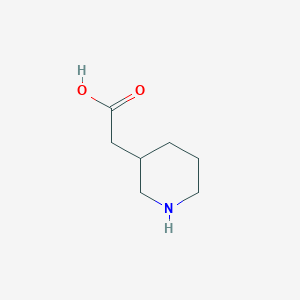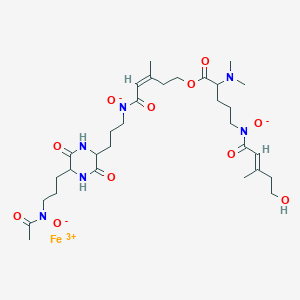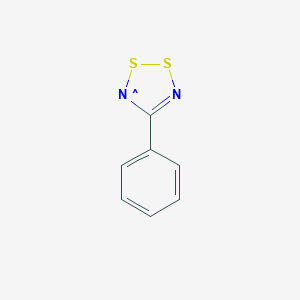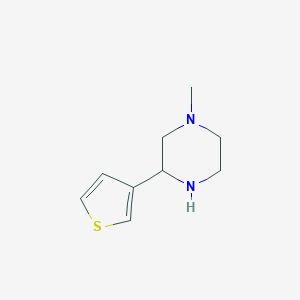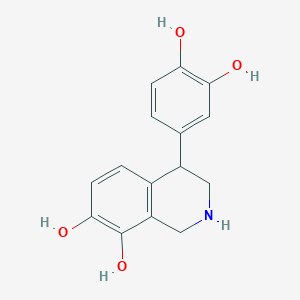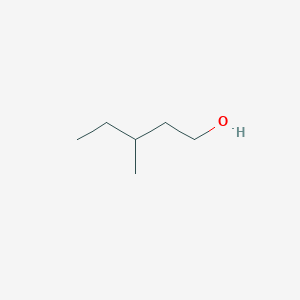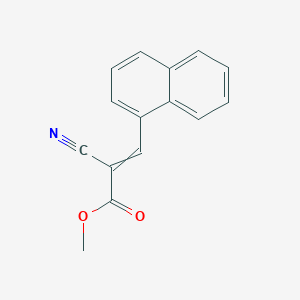
Cefazolin
Vue d'ensemble
Description
Elle est largement utilisée pour le traitement de diverses infections bactériennes, y compris la cellulite, les infections urinaires, la pneumonie, l'endocardite, les infections articulaires et les infections des voies biliaires . La céfazoline est généralement administrée par voie intraveineuse ou intramusculaire et est connue pour son action antibiotique à large spectre en raison de sa capacité à inhiber la synthèse de la paroi cellulaire bactérienne .
Mécanisme D'action
Target of Action
Cefazolin, a first-generation cephalosporin antibiotic, primarily targets bacterial cell walls . It is clinically effective against infections caused by staphylococci and streptococci species of Gram-positive bacteria .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .
Biochemical Pathways
The exact biochemical pathways affected by this compound are complex and involve many genetic and biochemical pathways . The primary pathway is the inhibition of the bacterial cell wall synthesis, which leads to the lysis of the bacterial cell .
Pharmacokinetics
This compound attains high serum levels and is excreted quickly via the urine . It has a half-life elimination of approximately 1.8 hours when given intravenously and about 2 hours when administered intramuscularly . It is widely distributed into most body tissues and fluids including gallbladder, liver, kidneys, bone, sputum, bile, pleural, and synovial . Its penetration into the central nervous system is poor .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of various bacterial infections, including skin infections, lung infections, bone and joint infections, stomach infections, blood infections, heart valve infections, and urinary tract infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature, timing, duration, and spectrum of a course of antibiotics, as well as microbiome modulatory factors such as age, travel, underlying illness, antibiotic resistance pattern, and diet can affect the resilience of the microbiome after antibiotic perturbation . Furthermore, the presence of other substances, such as dissolved organic matter and dissolved cations, can also impact the effectiveness of this compound .
Analyse Biochimique
Biochemical Properties
Cefazolin exhibits broad-spectrum antibiotic action due to its ability to inhibit bacterial cell wall synthesis . It achieves high serum levels and is excreted quickly via the urine . The drug interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .
Cellular Effects
This compound’s primary cellular effect is the inhibition of bacterial cell wall synthesis, leading to cell lysis . This effect is particularly pronounced in Gram-positive bacteria such as staphylococci and streptococci . In a study on the green microalga Chlorella vulgaris, it was observed that increasing concentrations of this compound led to a decline in the cell number of the microalgae, indicating the antibiotic’s harmful effects on the cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, high dose or prolonged treatment can cause neurotoxicity, neutropenia, agranulocytosis, thrombocytopenia, hepatitis, and other adverse effects .
Metabolic Pathways
This compound is not metabolized and is excreted unchanged in the urine . Approximately 60% of the drug is excreted in the urine in the first six hours, increasing to 70%-80% within 24 hours .
Transport and Distribution
This compound attains high serum levels and is excreted quickly via the urine . It is present in very low concentrations in the milk of nursing mothers .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within the cells it targets. Instead, it acts by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La céfazoline est principalement synthétisée à partir de l'acide 7-amino-céphalosporanique (7-ACA), qui est dérivé de la céphalosporine C isolée du champignon Acremonium . La synthèse implique un processus de couplage en deux étapes et trois composants. La première étape est la thioéthérification du thiadiazole du noyau céphalosporine, suivie de l'amidation avec un dérivé activé de l'acide tétrazole-1-acétique . Ce processus est généralement effectué dans le chlorure de méthylène comme solvant avec le chlorure de pivaloyle comme catalyseur .
Méthodes de Production Industrielle : La production industrielle de céfazoline utilise souvent une synthèse en flux continu, qui permet un flux rapide et un mélange efficace des substrats dans des réacteurs à flux appropriés. Cette méthode permet la production de céfazoline à moyenne échelle avec un rendement élevé et des profils d'impuretés acceptables . Le produit peut être purifié par une simple extraction acide-base et une précipitation .
Analyse Des Réactions Chimiques
Types de Réactions : La céfazoline subit diverses réactions chimiques, notamment :
Oxydation : La céfazoline peut être oxydée dans des conditions spécifiques, conduisant à la formation de sulfoxydes et de sulfones.
Réduction : Les réactions de réduction peuvent convertir la céfazoline en ses formes réduites correspondantes.
Substitution : Les réactions de substitution, en particulier la substitution nucléophile, peuvent modifier le noyau céphalosporine.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la céfazoline, tels que les sulfoxydes, les sulfones et les céphalosporines substituées.
4. Applications de la Recherche Scientifique
La céfazoline a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier la chimie des céphalosporines et développer de nouvelles méthodes de synthèse.
Biologie : Employée dans des études microbiologiques pour étudier les mécanismes de résistance bactérienne et l'efficacité des antibiotiques.
5. Mécanisme d'Action
La céfazoline exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline (PBP) sur la membrane cellulaire bactérienne, qui sont essentielles pour l'étape finale de transpeptidation de la synthèse du peptidoglycane . Cette inhibition empêche la formation d'une paroi cellulaire fonctionnelle, conduisant à la lyse et à la mort des cellules bactériennes . Les principales cibles moléculaires de la céfazoline sont les PBP, et les voies impliquées comprennent l'inhibition de la réticulation du peptidoglycane .
Applications De Recherche Scientifique
Cefazolin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying cephalosporin chemistry and developing new synthetic methods.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibiotics.
Comparaison Avec Des Composés Similaires
La céfazoline est comparée à d'autres céphalosporines de première génération telles que la céphalexine, la céphradine et la céphapirine . Bien que tous ces composés partagent un mécanisme d'action similaire, la céfazoline est unique dans ses propriétés pharmacocinétiques, notamment des niveaux sériques plus élevés et une excrétion rapide par l'urine . De plus, la céfazoline est souvent préférée pour la prophylaxie chirurgicale en raison de son efficacité et de son profil de sécurité .
Composés Similaires :
- Céphalexine
- Cephradine
- Cephapirine
La céfazoline se distingue par son activité à large spectre, ses niveaux sériques élevés et son excrétion rapide, ce qui en fait un antibiotique précieux dans les milieux cliniques et de recherche .
Propriétés
IUPAC Name |
(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYYVTUWGNIJIB-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022753 | |
| Record name | Cefazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Mol wt 476.50. White to yellowish-white, odorless crystalline powder with a bitter, salty taste. Crystallizes in alpha, beta, and gamma forms (Kariyone). Easily sol in water, slightly sol in methanol, ethanol. Practically insol in benzene, acetone, chloroform /Sodium salt/, Easily sol in DMF, pyridine; sol in aq acetone, aq dioxane, aq ethanol; slightly sol in methanol. Practically insol in chloroform, benzene, ether., 4.87e-01 g/L | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In vitro tests demonstrate that the bactericidal action of cephalosporins results from inhibition of cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes; cephalosporins inhibit bacterial septum and cell wall synthesis, probably by acylation of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and lysis and elongation of susceptible bacteria frequently occur. Rapidly dividing bacteria are those most susceptible to the action of cephalosporins. /Cephalosporins/ | |
| Record name | Cefazolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from aqueous acetone | |
CAS No. |
25953-19-9 | |
| Record name | Cefazolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25953-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefazolin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefazolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01327 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefazolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefazolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAZOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS69L0Y4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cefazolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015422 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198-200 °C (decomposes) | |
| Record name | CEFAZOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cefazolin exert its antibacterial effect?
A1: this compound is a beta-lactam antibiotic that targets bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), enzymes essential for peptidoglycan cross-linking. This binding disrupts the cell wall construction, ultimately leading to bacterial cell death. [, , ]
Q2: Which bacteria are commonly susceptible to this compound?
A2: this compound demonstrates effectiveness against a range of gram-positive bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA), and some gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. [, , , , , ]
Q3: How is this compound administered, and what are its pharmacokinetic properties?
A3: this compound is typically administered intravenously or intramuscularly. It exhibits good tissue penetration, including adipose tissue, and is primarily eliminated via renal excretion. [, , , , , , ]
Q4: Does the patient's body weight influence this compound dosing?
A4: Research suggests that obese patients may require adjusted this compound dosing to achieve adequate tissue concentrations. Studies have explored higher doses (up to 3 grams) for surgical prophylaxis in obese individuals. [, , , ]
Q5: How does the route of administration affect this compound's efficacy in preventing surgical site infections?
A5: In a rat model, local application of this compound powder was less effective in preventing Staphylococcus aureus surgical site infections compared to systemic intravenous administration. []
Q6: What are the common clinical applications of this compound?
A6: this compound is frequently used for surgical prophylaxis, particularly in procedures like knee and hip arthroplasty, and for treating infections such as bacteremia and cellulitis. [, , , , , ]
Q7: Is this compound effective in preventing infections in specific patient populations, such as pregnant women?
A7: Studies have investigated the pharmacokinetics and effectiveness of this compound in pregnant women undergoing cesarean section. Research suggests that standard dosing regimens can provide adequate drug concentrations in both maternal and umbilical cord blood. [, ]
Q8: Can this compound be used as an alternative to other antibiotics in certain clinical scenarios?
A8: Research suggests this compound may be a suitable alternative to ceftriaxone for treating Klebsiella pneumoniae bacteremia and a viable option for MSSA bacteremia compared to nafcillin. [, ]
Q9: Are there concerns regarding the use of this compound in patients with penicillin allergies?
A9: Although there's a potential for cross-reactivity in individuals with penicillin allergies, studies suggest that this compound use in patients with reported non-IgE mediated penicillin allergies is generally safe. [, ]
Q10: Is bacterial resistance to this compound a concern?
A10: Yes, the emergence of bacterial resistance to this compound is a concern. Some Staphylococcus aureus isolates exhibit an inoculum effect, where higher bacterial loads can lead to decreased this compound susceptibility. [, ]
Q11: Are there alternative treatment strategies for infections caused by this compound-resistant bacteria?
A11: Yes, alternative antibiotics, such as vancomycin or other cephalosporins, might be considered for infections caused by this compound-resistant bacteria. The choice of antibiotic should be guided by susceptibility testing and clinical judgment. [, , ]
Q12: What are potential areas for future research on this compound?
A12: Future research could focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


